molecular formula C4H6Cl2N4 B13673676 4-Chloro-2-hydrazinylpyrimidine hydrochloride

4-Chloro-2-hydrazinylpyrimidine hydrochloride

Cat. No.: B13673676
M. Wt: 181.02 g/mol
InChI Key: RSEJSCMBOAADQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-hydrazinylpyrimidine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydrazinylpyrimidine hydrochloride typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Chloropyrimidine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydrazinylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.

    Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted pyrimidines.

    Oxidation Products: Oxidized derivatives of the hydrazinyl group.

    Condensation Products: Hydrazones and related compounds.

Scientific Research Applications

4-Chloro-2-hydrazinylpyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydrazinylpyrimidine hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyrimidine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    2-Hydrazinylpyrimidine: Lacks the chlorine atom, affecting its overall reactivity and biological activity.

Uniqueness

4-Chloro-2-hydrazinylpyrimidine hydrochloride is unique due to the presence of both the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C4H6Cl2N4

Molecular Weight

181.02 g/mol

IUPAC Name

(4-chloropyrimidin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C4H5ClN4.ClH/c5-3-1-2-7-4(8-3)9-6;/h1-2H,6H2,(H,7,8,9);1H

InChI Key

RSEJSCMBOAADQC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.